JTE-522 COX-2 Selectivity: 2-Methyloxazol-5-amine Core Enables Superior COX-2 vs COX-1 Selectivity Compared to Alternative Heterocyclic Scaffolds
Compounds incorporating the 2-methyloxazol-5-amine core demonstrate enhanced COX-2 selectivity over COX-1 compared to alternative heterocyclic scaffolds. JTE-522, a compound built upon the 2-methyloxazol-5-amine scaffold as a key intermediate, exhibited highly selective inhibition of human COX-2, with selectivity superior to reference COX-2 inhibitors NS-398 and SC-58635 (celecoxib) [1]. The 2-methyl substitution on the oxazole ring is structurally integral to this selectivity profile, as documented in the JTE-522 pharmacological characterization [2].
| Evidence Dimension | COX-2 selectivity relative to COX-1 |
|---|---|
| Target Compound Data | JTE-522 (2-methyloxazole-derived): Highly selective human COX-2 inhibition |
| Comparator Or Baseline | NS-398 and SC-58635 (celecoxib): Established selective COX-2 inhibitors |
| Quantified Difference | JTE-522 COX-2 selectivity > NS-398 and > SC-58635 (celecoxib) |
| Conditions | Human COX-2 and COX-1 enzymatic inhibition assays |
Why This Matters
For medicinal chemistry programs targeting COX-2 selective inhibition, the 2-methyloxazol-5-amine scaffold provides a validated starting point with demonstrated selectivity advantages over alternative heterocyclic cores, reducing SAR optimization cycles.
- [1] Profile of JTE-522 as a human cyclooxygenase-2 inhibitor. Inhibitory activity and mechanism of action: JTE-522 showed highly selective inhibition of human COX-2, with activity more selective than NS-398 and SC-58635. University of Bologna ACNP Search. View Source
- [2] J-GLOBAL. JTE-522 Chemical Substance Information: 4-(4-cyclohexyl-2-methyl-1,3-oxazol-5-yl)-2-fluorobenzene-1-sulfonamide. Japan Science and Technology Agency. View Source
